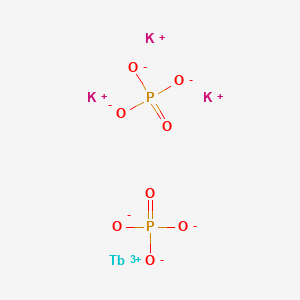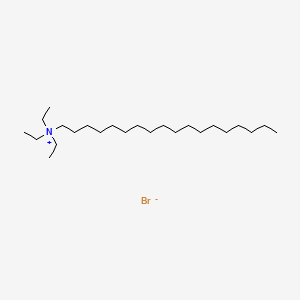
11-Formylundeca-4,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Formylundeca-4,8-dienoic acid is an organic compound with the molecular formula C12H18O3. It is a dienoic acid, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure, which includes a formyl group (–CHO) attached to the 11th carbon of the undeca-4,8-dienoic acid chain. The presence of both double bonds and a formyl group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Formylundeca-4,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an undecenoic acid derivative.
Formylation: The formyl group is introduced using a formylating agent like formic acid or formic anhydride under acidic conditions.
Diene Formation: The double bonds are introduced through a series of elimination reactions, often using strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts to facilitate the formylation and diene formation steps.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
11-Formylundeca-4,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds can participate in electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)
Major Products
Oxidation: 11-Carboxyundeca-4,8-dienoic acid
Reduction: 11-Hydroxyundeca-4,8-dienoic acid
Substitution: Halogenated derivatives of undeca-4,8-dienoic acid
Aplicaciones Científicas De Investigación
11-Formylundeca-4,8-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving dienoic acids and formyl groups.
Medicine: Research into its potential as an intermediate in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 11-Formylundeca-4,8-dienoic acid involves its interaction with various molecular targets:
Formyl Group Reactions: The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations.
Diene Reactions: The double bonds can engage in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of cyclic compounds.
Pathways: The compound can be metabolized by enzymes that recognize dienoic acids, leading to the formation of biologically active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Sorbic Acid: A dienoic acid with antimicrobial properties, commonly used as a food preservative.
Linoleic Acid: An essential fatty acid with two double bonds, important in human nutrition.
Azelaic Acid: A dicarboxylic acid used in skincare products for its anti-inflammatory properties.
Uniqueness
11-Formylundeca-4,8-dienoic acid is unique due to the presence of both a formyl group and two double bonds, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
55348-86-2 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(4E,8E)-12-oxododeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6,11H,1-2,7-10H2,(H,14,15)/b5-3+,6-4+ |
Clave InChI |
SSFYNRWKIMUJHG-GGWOSOGESA-N |
SMILES isomérico |
C(C/C=C/CCC(=O)O)/C=C/CCC=O |
SMILES canónico |
C(CC=CCCC(=O)O)C=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


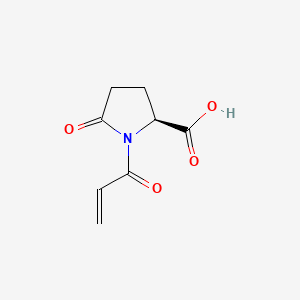

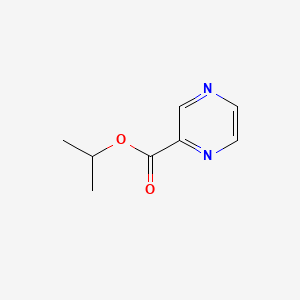
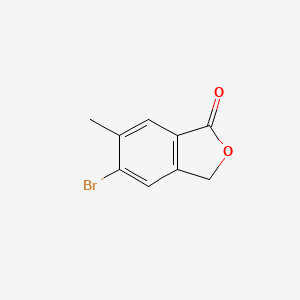

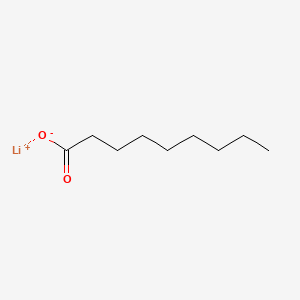
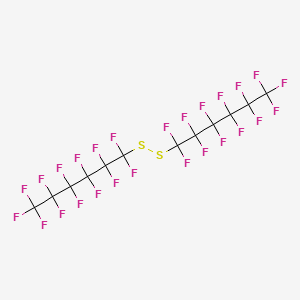
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)



